Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate
Description
IUPAC Nomenclature and Structural Representation
The IUPAC name methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate systematically describes the compound’s structure. Breaking this down:
- Methyl acetate backbone : The ester group (CH₃COO−) forms the parent structure.
- Piperidin-2-yl substituent : A six-membered saturated ring with one nitrogen atom, attached to the acetate’s α-carbon.
- 1-(5-bromopyridin-2-yl) substitution : A brominated pyridine ring (aromatic six-membered ring with one nitrogen) is linked to the piperidine’s nitrogen atom.
Structural Representation :
- The piperidine ring adopts a chair conformation, with the pyridine moiety at the axial position.
- The pyridine ring is planar, with bromine at the 5-position and nitrogen at the 2-position.
- The ester group (-COOCH₃) introduces polarity, while the bromine atom enhances electrophilic reactivity.
Key Bonding Features :
- Piperidine-pyridine linkage : A single C–N bond connects the piperidine’s nitrogen to the pyridine’s C2.
- Ester group : A carbonyl (C=O) and methoxy (OCH₃) group create a polar region.
CAS Registry Number and Alternative Chemical Identifiers
CAS Registry Number :
Alternative Identifiers :
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 105366679 | PubChemLite |
| MDL Number | MFCD15508425 | Ambeed |
| Synonym | Methyl 5-bromopyridine-2-acetate | PubChem |
| European EC Number | Not assigned | - |
Commercial Catalog Numbers :
Molecular Formula and Weight Analysis
Molecular Formula :
- C₁₃H₁₇BrN₂O₂ (derived from SMILES: COC(C1CCN(C2=NC=C(C=C2)Br)CC1)=O).
Molecular Weight :
| Component | Calculation |
|---|---|
| Carbon (C) | 13 × 12.01 = 156.13 g/mol |
| Hydrogen (H) | 17 × 1.008 = 17.14 g/mol |
| Bromine (Br) | 1 × 79.90 = 79.90 g/mol |
| Nitrogen (N) | 2 × 14.01 = 28.02 g/mol |
| Oxygen (O) | 2 × 16.00 = 32.00 g/mol |
| Total | 156.13 + 17.14 + 79.90 + 28.02 + 32.00 = 313.19 g/mol |
Experimental Validation :
Isotopic Distribution :
- Major isotopic peaks at m/z 312 (M⁺), 314 ([M+2]⁺, due to bromine’s 1:1 natural abundance of ⁷⁹Br and ⁸¹Br).
Properties
IUPAC Name |
methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-13(17)8-11-4-2-3-7-16(11)12-6-5-10(14)9-15-12/h5-6,9,11H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNZRYDDZRKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate involves several steps. One common method includes the reaction of 5-bromopyridine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl acetate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Chemical Reactions Analysis
Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may show activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Studies have explored the anticancer properties of piperidine derivatives, including this compound. The presence of the bromopyridine moiety is thought to enhance interaction with biological targets involved in cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating potential use as an anticancer agent.
Neuroprotective Effects
The structural characteristics of this compound suggest it could interact with neurotransmitter systems. Research into related compounds has shown neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with brominated pyridine compounds followed by esterification processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, revealed a minimum inhibitory concentration (MIC) against Staphylococcus aureus. This suggests its potential role as an antimicrobial agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro tests demonstrated that this compound exhibited cytotoxicity against human cancer cell lines. The mechanisms underlying this activity are under investigation but are believed to involve apoptosis induction and cell cycle arrest.
Case Study 3: Neuroprotective Studies
Research involving similar piperidine compounds has highlighted their ability to reduce oxidative stress in neuronal cells. This suggests that this compound may also possess neuroprotective properties worth further exploration.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
- Brominated Pyridine vs. Pyrimidine :
- Piperidine vs. Pyrazole Cores :
- Ester vs. Cyano Groups: Esters (e.g., Methyl 2-(5-bromopyridin-2-yl)acetate) are hydrolytically labile under basic conditions, whereas cyano-substituted analogs (e.g., tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate) provide stability and electron-withdrawing effects for nucleophilic substitutions .
Biological Activity
Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate, a compound with the molecular formula C13H17BrN2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromopyridine moiety, contributing to its unique pharmacological profile. The presence of the bromine atom is significant as halogenated compounds often exhibit enhanced biological activity.
1. Antimicrobial Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial activity.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
| Candida albicans | 0.030 mg/mL |
These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent in therapeutic applications .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in microbial cells. The compound likely disrupts cell membrane integrity or interferes with essential metabolic pathways, leading to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar piperidine derivatives, providing insights into their pharmacological potential.
Case Study 1: Antifungal Activity
In a study examining various piperidine derivatives, this compound demonstrated significant antifungal activity against Candida albicans, with an MIC of 0.030 mg/mL. This activity was attributed to the compound's ability to inhibit fungal cell wall synthesis .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that the introduction of halogen substituents, such as bromine in this compound, significantly enhances antimicrobial efficacy compared to non-halogenated counterparts. The study concluded that specific structural modifications could optimize the biological activity of piperidine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate, and how can intermediates be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-bromo-2-pyridinylpiperidine precursors with methyl acetates under basic conditions. For example, bromopyridine derivatives (e.g., 5-bromopyridin-2-yl) are coupled with piperidin-2-ylacetate esters using palladium catalysts or Mitsunobu conditions . Optimization includes monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements focus on controlling steric hindrance and electron-withdrawing effects from the bromine substituent .
Q. How is the compound purified, and what analytical techniques validate its purity?
- Methodological Answer : Post-synthesis purification employs reversed-phase HPLC with a C18 column and mobile phases like ammonium acetate buffer (pH 6.5) combined with acetonitrile gradients . Purity validation uses:
- NMR : H and C NMR to confirm substituent positions (e.g., bromine at pyridine C5, methyl ester resonance at ~3.6 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 329.04 for CHBrNO) .
Q. What spectroscopic features distinguish this compound from structurally similar analogs (e.g., 4F-MPH)?
- Methodological Answer : Key differences include:
- UV-Vis : The bromine atom at pyridine C5 causes a redshift (~270 nm) compared to fluorine-substituted analogs (e.g., 4F-MPH absorbs at ~260 nm) .
- IR : Stretching vibrations for C-Br (~600 cm) and ester carbonyl (~1740 cm) are diagnostic .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or piperidine ring conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL-2018) is used. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles (e.g., C5-Br bond length ~1.89 Å) and confirms the piperidine chair conformation. Refinement includes anisotropic displacement parameters and hydrogen bonding analysis (e.g., C-H···O interactions stabilizing the ester group) .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for brominated vs. non-brominated analogs?
- Methodological Answer : Comparative SAR involves:
- Pharmacological Assays : Testing receptor binding affinity (e.g., dopamine/norepinephrine transporters) using radiolabeled ligands. Bromine’s electron-withdrawing effect may reduce lipophilicity compared to methyl or fluorine substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare electrostatic potentials and steric maps .
Q. How can metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Bromine may slow cytochrome P450-mediated oxidation compared to halogen-free analogs .
- Isotope Tracing : Use C-labeled methyl groups to track metabolic pathways (e.g., ester hydrolysis to carboxylic acid derivatives) .
Q. What crystallographic or chromatographic methods resolve enantiomeric impurities in asymmetric synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
